![molecular formula C14H21Cl2NO2 B5163280 2-[tert-butyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride](/img/structure/B5163280.png)
2-[tert-butyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride
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Overview
Description
2-[tert-butyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular formula of C12H18ClNO2.HCl.
Mechanism of Action
The mechanism of action of 2-[tert-butyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride is not fully understood. However, it is believed to act as a substrate for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the nervous system. It may also interact with other proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[tert-butyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride can affect the activity of acetylcholinesterase and butyrylcholinesterase, leading to changes in neurotransmitter levels in the nervous system. It may also have antioxidant properties and can scavenge free radicals in the body. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[tert-butyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, its mechanism of action is not fully understood, and further studies are needed to fully elucidate its biochemical and physiological effects.
Future Directions
There are several future directions for research on 2-[tert-butyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride. One area of interest is its potential as a fluorescent probe for imaging applications. It may also have potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by changes in neurotransmitter levels in the nervous system. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 2-[tert-butyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride involves the reaction of 2-chlorobenzoic acid with tert-butyl(methyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Scientific Research Applications
2-[tert-butyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride has been studied for its potential applications in various scientific fields. It has been used as a reagent in the synthesis of other compounds, such as 2-[tert-butyl(methyl)amino]ethyl 4-chlorobenzoate and 2-[tert-butyl(methyl)amino]ethyl 2-bromobenzoate. It has also been used as a starting material for the synthesis of fluorescent probes for imaging applications.
properties
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl 2-chlorobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-14(2,3)16(4)9-10-18-13(17)11-7-5-6-8-12(11)15;/h5-8H,9-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFHOHUALJLTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC=CC=C1Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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